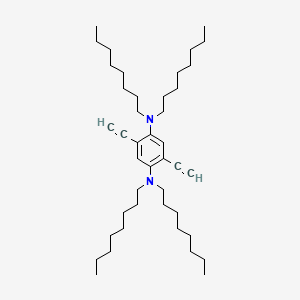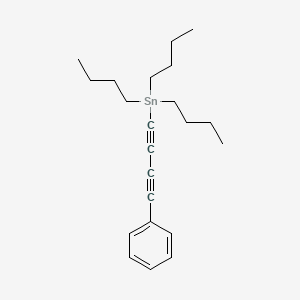![molecular formula C19H24N4O3 B14278280 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol CAS No. 126370-84-1](/img/structure/B14278280.png)
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound also contains a hydroxyl group (-OH) attached to a hexane chain, making it an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol typically involves a multi-step process:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Alkylation: The resulting azo compound is then alkylated with 6-bromo-1-hexanol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-one.
Reduction: Formation of 6-(Methyl{4-[(E)-(4-aminophenyl)diazenyl]phenyl}amino)hexan-1-ol.
Substitution: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexyl chloride or bromide.
Scientific Research Applications
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and plastics.
Mechanism of Action
The mechanism of action of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol involves its interaction with molecular targets through its functional groups:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, affecting their structure and function.
Azo Group: Can undergo reduction to form amines, which can then interact with enzymes and other proteins.
Nitro Group: Can be reduced to an amine, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-(p-tolyldiazenyl)phenoxy)hexyl methacrylate: Similar in structure but contains a methacrylate group instead of a hydroxyl group.
4-[(E)-(4-nitrophenyl)diazenyl]phenol: Lacks the hexane chain and hydroxyl group.
Uniqueness
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both hydrophilic and hydrophobic properties, making it versatile in various environments.
Properties
CAS No. |
126370-84-1 |
|---|---|
Molecular Formula |
C19H24N4O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]hexan-1-ol |
InChI |
InChI=1S/C19H24N4O3/c1-22(14-4-2-3-5-15-24)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26/h6-13,24H,2-5,14-15H2,1H3 |
InChI Key |
VRAQFUUCKQGHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



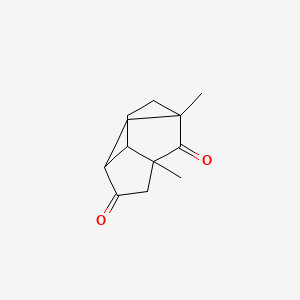
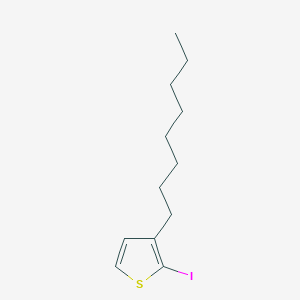
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
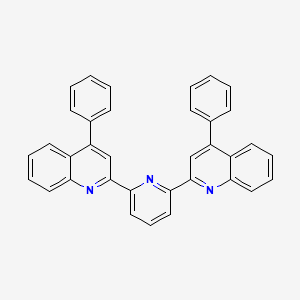
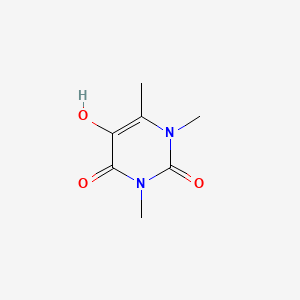
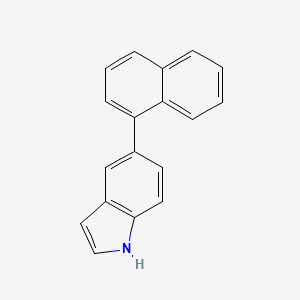
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)

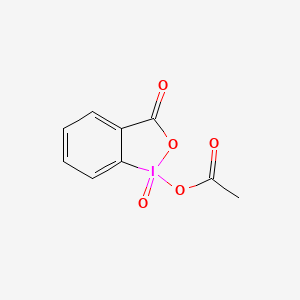
dimethyl-](/img/structure/B14278263.png)
